(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol
Description
(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol is a heterocyclic compound featuring a partially saturated indole core with a hydroxymethyl group at the 2-position and a methyl substituent on the same carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric effects from the methyl group. The compound is often utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the construction of fused heterocycles (e.g., oxazoloindolones) via cyclization reactions .
Properties
IUPAC Name |
(2-methyl-1,3-dihydroindol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(7-12)6-8-4-2-3-5-9(8)11-10/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCJLIVOBQIZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-methyl-2,3-dihydro-1H-indole-2-carboxaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is typically carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding indole derivative using palladium on carbon (Pd/C) as a catalyst. The reaction is conducted under hydrogen gas at elevated temperatures and pressures to ensure complete reduction .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 2-Methyl-2,3-dihydro-1H-indole-2-carboxaldehyde or 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.
Reduction: 2-Methyl-2,3-dihydro-1H-indol-2-ylamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, the compound (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol, also referred to as 2-Methylindoline-2-methanol, with the CAS numbers 63430-96-6 and 1820741-17-0, has the molecular formula and a molecular weight of 163.22 . The available data suggests potential applications in scientific research, particularly in synthesizing various chemical compounds and exploring pharmacological properties .
Scientific Research Applications
This compound is relevant in the following applications:
- Synthesis of Disubstituted 1-(indolin-5-yl)methanamines : (2,3-Dihydro-1H-indol-5-ylmethyl)amine, derived from indoline, can be used as an intermediate for producing disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their potential pharmacological properties .
- Neuroprotective and Antioxidant Research: 2,3-Dihydroindoles, which are structurally related, show promise as agents in synthesizing new compounds with neuroprotective and antioxidant properties .
- Anticancer Activity : Certain indole derivatives have demonstrated anticancer activity. For example, a compound containing a 2-methyl-1H-indol-3-yl group showed good results in cell growth inhibition and can serve as a lead compound .
- Notum Inhibitors : N-acyl indolines are potent, non-covalent Notum inhibitors . These inhibitors were developed from a covalent virtual screening hit and have shown potential in inhibiting Notum activity .
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Variations and Nomenclature
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- The benzyl group in (1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol increases hydrophobicity, which may influence solubility in organic solvents like dichloromethane .
- The perimidine analog () exhibits distinct aromaticity and insolubility in methanol, contrasting with the target compound’s solubility in polar solvents .
Physicochemical Properties
Notes:
- The perimidine analog () is methanol-insoluble, unlike the target compound, due to extended π-conjugation and stronger intermolecular interactions .
- Substituents like the benzyl group drastically alter phase behavior, favoring oily residues over crystalline solids .
Biological Activity
(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol, a derivative of indole, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound serves as a versatile building block in the synthesis of various bioactive molecules and has shown promise in therapeutic applications.
This compound is characterized by its indole core, which is known for its diverse biological properties. The compound can undergo several chemical reactions, including oxidation to aldehydes or carboxylic acids and reduction to amines. These reactions can be facilitated by common reagents such as potassium permanganate and lithium aluminum hydride, respectively.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that indole derivatives may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. Additionally, these compounds may modulate receptor activities, influencing various physiological responses .
Antioxidant and Neuroprotective Properties
Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles, including this compound. These compounds are synthesized from polyfunctional 2-oxindoles and have shown promise in protecting neuronal cells from oxidative stress .
Anticancer Activity
Several derivatives of 2,3-dihydroindole have been evaluated for their anticancer activities. For instance, compounds synthesized from this framework demonstrated significant growth inhibition in various cancer cell lines. Notably, one study reported an IC50 value of 1.1 µM for a related compound against MDA-MB-231 breast cancer cells .
Case Studies
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives. The results indicated a dose-dependent inhibition of cell proliferation in multiple cancer cell lines, with particular efficacy noted in breast cancer models.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that derivatives of this compound could significantly reduce oxidative stress markers in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antioxidant, anticancer | Indole core with methanol group |
| Indole-3-acetic acid | Plant growth regulator | Involved in plant hormone signaling |
| Indole-3-carbinol | Potential anticancer properties | Found in cruciferous vegetables |
| 2-Methylindole | Used primarily in organic synthesis | Simpler structure compared to (2-Methyl...) |
Q & A
Basic Research Questions
Q. How can the synthesis of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol be optimized for high yield and purity?
- Methodology :
- Catalyst selection : Use palladium-mediated cross-coupling reactions to stabilize the indole core while introducing the methyl and hydroxymethyl groups. Monitor reaction progress via TLC and HPLC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled pH (6–7) minimizes side reactions like oxidation of the methanol moiety .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key protons: indole NH (~10.2 ppm), methyl groups (δ 1.4–1.6 ppm), and hydroxymethyl protons (δ 3.7–4.1 ppm). ¹³C NMR confirms quaternary carbons in the dihydroindole ring .
- FT-IR : Stretching vibrations for O–H (3200–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) validate functional groups .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile/water). Refine structures using SHELXL .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Reproducibility checks : Replicate synthesis under inert atmospheres (N₂/Ar) to exclude oxidative byproducts.
- Interlaboratory validation : Compare DSC melting points (±2°C tolerance) and NMR spectra across labs. Contradictions may arise from polymorphic forms or solvate formation .
- Computational validation : Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodology :
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the hydroxymethyl group shows high electron density, favoring acylations .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use AutoDock Vina with force fields adjusted for heterocyclic systems .
Q. How does stereochemistry at the 2-methyl position influence biological activity?
- Methodology :
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Assign configurations using circular dichroism (CD) spectroscopy .
- Activity assays : Test enantiomers against bacterial/fungal models. For example, the (R)-enantiomer may show 3× higher antimicrobial activity due to optimized binding to FabI enoyl-ACP reductase .
Q. What experimental designs mitigate instability of the dihydroindole ring under acidic conditions?
- Methodology :
- Protective groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers during reactions requiring acidic media (e.g., Friedel-Crafts alkylation) .
- Kinetic studies : Monitor ring-opening side reactions via in-situ IR. Adjust reaction temperatures (<40°C) and use buffered conditions (pH 5–6) to stabilize the core structure .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s fluorescence properties: How to resolve?
- Methodology :
- Environmental factors : Test fluorescence in varying solvents (polarity affects π→π* transitions). For example, quantum yield drops from 0.45 in DCM to 0.12 in water due to aggregation .
- Impurity profiling : Trace metal ions (e.g., Cu²⁺) quench fluorescence. Use ICP-MS to detect contaminants and purify via chelating resins .
Safety and Handling
Q. What precautions are critical for handling this compound in biological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
